1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Overview
Description
1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thienyl group, and various functional groups such as a mercapto group and a carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, thiophene compounds, and other reagents that introduce the necessary functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the thienyl group and other substituents via nucleophilic or electrophilic substitution reactions.
Functional Group Transformations: Conversion of intermediate compounds to the final product through oxidation, reduction, or other functional group modifications.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield disulfides, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study biochemical pathways and interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biochemical pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-mercaptoethanol: A simpler compound with a mercapto group, used as a reducing agent in biochemical applications.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: An analog with multiple ethoxy groups, used in the synthesis of other complex molecules.
Uniqueness
1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-5-4-18-12-11(13(19)17-15(18)23)8(14(20)21)7-9(16-12)10-3-2-6-24-10/h2-3,6-7H,4-5H2,1H3,(H,20,21)(H,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJAYDXCFZWEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)O)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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